

# Application of Levamisole as an Adjuvant with Vaccines in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Levamisole Hydrochloride |           |
| Cat. No.:            | B000459                  | Get Quote |

### **Application Notes**

Levamisole, a synthetic imidothiazothiazole derivative, was initially developed as an anthelmintic agent but has since been recognized for its significant immunomodulatory properties.[1][2] It is widely used in both veterinary and human medicine to enhance immune responses, particularly in immunocompromised individuals.[3][4] When used as a vaccine adjuvant, levamisole has been shown to augment both humoral and cell-mediated immunity, leading to a more robust and durable protective response against various pathogens.[3][5][6]

#### Mechanism of Action:

Levamisole's adjuvant effect is complex and involves the stimulation of various components of the immune system.[1] It appears to restore depressed immune functions rather than stimulating them to above-normal levels.[1][2] Key mechanisms include:

- Enhancement of Cell-Mediated Immunity: Levamisole stimulates T-cell activation and proliferation, potentiates monocyte and macrophage functions like phagocytosis and chemotaxis, and increases neutrophil mobility and adherence.[1][2] It has been shown to increase the expression of Major Histocompatibility Complex (MHC) and co-stimulatory molecules.[7]
- Cytokine Production: It promotes the secretion of cytokines such as Interferon-gamma (IFNy) and Interleukin (IL)-12, which are crucial for a Th1-biased immune response.[5][8] This Th1 response is essential for clearing intracellular pathogens.[7]

## Methodological & Application





- Innate Immunity Stimulation: Levamisole activates downstream signaling pathways of various pattern-recognition receptors, leading to the expression of multiple cytokines and costimulatory molecules, thereby bridging the innate and adaptive immune responses.[5][6]
   [9]
- Humoral Immunity: While its primary effect is on cell-mediated immunity, levamisole also enhances humoral immunity by stimulating the formation of antibodies against various antigens.[1][3]

### Applications in Animal Models:

Levamisole has been successfully used as an adjuvant in a variety of animal models with different vaccines:

- Poultry: In chickens, levamisole administered with the Newcastle disease (ND) vaccine has been shown to increase antibody titers (Haemagglutination Inhibition HI) and prolong the duration of effective immunity.[10][11][12] Dosages of 3 mg/kg and 30 mg/kg have been reported to be effective.[11][12]
- Pigs: When co-administered with the foot-and-mouth disease (FMD) vaccine in pigs, levamisole elicited robust and long-lasting immune responses, including high antibody and virus-neutralizing antibody titers.[5][6] A dosage of 1 mg/dose per pig was found to be effective.[5][6][8]
- Cattle: In cattle, levamisole has been used as an adjuvant for vaccines against FMD,
   Haemorrhagic Septicaemia (HS), and anthrax.[13][14] It has been shown to enhance the
   humoral response and increase serum IgG levels.[13][14] A common dosage is 2.5 mg/kg
   administered subcutaneously.[14]
- Mice: In murine models, levamisole has been demonstrated to enhance the efficacy of FMD and Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) vaccines.[5][7] It promoted a Th1-biased immune response and increased survival rates upon viral challenge. [5][6][7][8] A dosage of 100 μ g/dose per mouse has been used.[5][6][8]
- Goats: In goats vaccinated against Peste des petits ruminants (PPR), levamisole treatment led to a significant increase in neutralizing antibody titers and lymphocyte production.[15]



 Dogs: Levamisole administered at 2.2 mg/kg with a myxovirus vaccine in dogs was shown to reduce the vaccine-associated thrombocytopenia.[16][17]

### Dosage and Administration:

The efficacy of levamisole as an adjuvant is dose-dependent.[7][18] While higher doses can induce a strong antibody response (IgG), lower doses may be more effective at inducing T-cell proliferation.[7] It can be administered through various routes, including oral, subcutaneous, and intramuscular injections.[12][13][14]

### **Data Presentation**

Table 1: Efficacy of Levamisole as a Vaccine Adjuvant in Poultry (Newcastle Disease)

| Animal Model  | Vaccine                                           | Levamisole<br>Dosage            | Key Outcomes                                | Reference |
|---------------|---------------------------------------------------|---------------------------------|---------------------------------------------|-----------|
| Chickens      | Live La Sota<br>vaccine                           | 3 mg/kg<br>(parenteral)         | Prolonged duration of effective immunity    | [11]      |
| Broilers      | La sota, Clon 30,<br>Avinew vaccines              | 30 mg/kg (in<br>drinking water) | Increased<br>antibody levels<br>(HI titers) | [12][19]  |
| Chick Embryos | Live attenuated Newcastle vaccine (Lasota strain) | 1.25 mg/egg (in-<br>ovo)        | Numerical<br>increase in HI<br>titer        | [10]      |

Table 2: Efficacy of Levamisole as a Vaccine Adjuvant in Mice and Pigs (Foot-and-Mouth Disease)



| Animal Model | Vaccine                                | Levamisole<br>Dosage  | Key Outcomes                                                                                          | Reference |
|--------------|----------------------------------------|-----------------------|-------------------------------------------------------------------------------------------------------|-----------|
| C57BL/6 Mice | Inactivated<br>FMDV                    | 100 μ<br>g/dose/mouse | 100% survival rate vs 40% in control; Significantly higher antibody and VN titers                     | [5][6][8] |
| Pigs         | Inactivated<br>bivalent FMD<br>vaccine | 1 mg/dose/pig         | Significantly increased IgG, IgA, and IgM levels; Elicited potent host defense against FMDV infection | [5][6][8] |

Table 3: Efficacy of Levamisole as a Vaccine Adjuvant in Ruminants



| Animal Model | Vaccine                                        | Levamisole<br>Dosage                    | Key Outcomes                                                                                         | Reference |
|--------------|------------------------------------------------|-----------------------------------------|------------------------------------------------------------------------------------------------------|-----------|
| Cattle       | Anthrax vaccine                                | 2.5 mg/kg<br>(subcutaneous, 3<br>times) | Significant increase in neutrophils, lymphocytes, monocytes, and serum IgG                           | [14]      |
| Goats        | Peste des petits<br>ruminants (PPR)<br>vaccine | 5 mg/kg (oral)                          | More than 3-fold increase in neutralizing antibody GMT; Significant increase in leukocyte production | [15]      |
| Buffaloes    | FMD vaccine                                    | Not specified                           | Enhanced<br>humoral and cell-<br>mediated<br>immunity                                                | [3]       |

# **Experimental Protocols**

Protocol 1: Evaluation of Levamisole as an Adjuvant for Newcastle Disease Vaccine in Broilers

- Animal Model: 240 commercial broiler chicks.
- Experimental Design:
  - Divide chicks into treatment and control groups for different ND vaccines (e.g., La sota, Avinew).
  - Treatment Groups: Receive levamisole hydrochloride at a dose of 30 mg/kg of body weight in drinking water for 2 days before and 2 days after each vaccination.[12]



- Control Groups: Receive the vaccines without levamisole.
- Vaccination: Administer commercial ND vaccines according to a routine vaccination program (e.g., on day 7 and day 21).
- Sample Collection: Collect blood samples from the wing vein on days 1, 14, 28, and 42 of age.[12]
- Immunological Assay:
  - Separate serum from blood samples.
  - Measure antibody responses using the Haemagglutination Inhibition (HI) technique.
  - Inactivate sera by heating at 56°C for 30 minutes.
  - Perform a standard HI test using 4 haemagglutinating units of the NDV antigen.
- Data Analysis: Compare the geometric mean HI antibody titers between the levamisoletreated and control groups at each time point using appropriate statistical tests.

Protocol 2: Evaluation of Levamisole as an Adjuvant for FMD Vaccine in Mice

- Animal Model: C57BL/6 mice (n=5 per group).[5][6]
- Experimental Design:
  - Experimental (Exp) Group: Administer an inactivated bivalent FMD vaccine containing 100
    μg of levamisole per dose. The vaccine formulation also includes other adjuvants like ISA
    206, Al(OH)3, and Quil-A.[5][6][8]
  - Positive Control (PC) Group: Receive the same vaccine formulation without levamisole.[5]
     [6]
  - Negative Control (NC) Group: Injected with an equal volume of phosphate-buffered saline (PBS).[5]



- Vaccination: Administer a single 100 μL dose of the respective formulations via intramuscular
   (IM) injection.[8]
- Sample Collection: Collect blood samples at 0, 7, 28, 56, and 84 days post-vaccination (dpv) for serological analysis.[5]
- Immunological Assays:
  - ELISA: Determine FMDV-specific antibody titers (e.g., IgG, IgA, IgM) in the collected sera.
     [5]
  - Virus Neutralization (VN) Test: Measure the titers of virus-neutralizing antibodies against the specific FMDV serotypes used in the vaccine.[5][6]
- Challenge Study:
  - At a specified time post-vaccination (e.g., 7 dpv), challenge the mice with a lethal dose
     (e.g., 100 LD50) of virulent FMDV via intraperitoneal (IP) injection.[8]
  - Monitor survival rates and changes in body weight for at least 7 days post-challenge.
- Data Analysis: Use statistical methods like two-way ANOVA to compare antibody titers, VN titers, survival rates, and body weight changes between the groups.[5]

# **Mandatory Visualization**





Click to download full resolution via product page

Caption: Levamisole's adjuvant signaling pathway.



Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Levamisole in the adjuvant treatment of colon cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The potential immunomodulatory effect of levamisole in humans and farm animals PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Levamisole, as a viral vaccine adjuvant, induces robust host defense through the modulation of innate and adaptive immune responses [frontiersin.org]
- 7. The adjuvant effect of levamisole on killed viral vaccines PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Levamisole, as a viral vaccine adjuvant, induces robust host defense through the modulation of innate and adaptive immune responses PMC [pmc.ncbi.nlm.nih.gov]
- 9. Levamisole, as a viral vaccine adjuvant, induces robust host defense through the modulation of innate and adaptive immune responses PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thepoultrysite.com [thepoultrysite.com]
- 11. [Trails with levamisole to stimulate immunity against Newcastle disease in poultry] -PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academicjournals.org [academicjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Immunostimulatory Effect of Levamisole on the Immune Response of Goats to Peste des petits ruminants (PPR) Vaccination [scirp.org]
- 16. Levamisole reduces the thrombocytopenia associated with myxovirus vaccination -PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]







- 18. Adjuvant treatment with levamisole in cancer: a review of experimental and clinical data -PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of Levamisole as an Adjuvant with Vaccines in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b000459#application-of-levamisole-as-an-adjuvant-with-vaccines-in-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com